molecular formula C18H18ClN3O B15194749 N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine CAS No. 5409-64-3

N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine

Cat. No.: B15194749
CAS No.: 5409-64-3
M. Wt: 327.8 g/mol
InChI Key: CLSPQKAUIFQAIM-UHFFFAOYSA-N
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Description

N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine is a synthetic quinoline derivative characterized by a 7-chloroquinoline core substituted at the 4-position with a 3-(2-aminoethyl)-4-methoxyphenyl group. The compound’s design likely aims to optimize bioactivity through strategic substitution:

  • 4-Methoxyphenyl group: May increase metabolic stability and lipophilicity, influencing pharmacokinetics .
  • 2-Aminoethyl side chain: Introduces a polar, protonatable group that could improve solubility or enable hydrogen bonding with targets .

Properties

CAS No.

5409-64-3

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

N-[3-(2-aminoethyl)-4-methoxyphenyl]-7-chloroquinolin-4-amine

InChI

InChI=1S/C18H18ClN3O/c1-23-18-5-3-14(10-12(18)6-8-20)22-16-7-9-21-17-11-13(19)2-4-15(16)17/h2-5,7,9-11H,6,8,20H2,1H3,(H,21,22)

InChI Key

CLSPQKAUIFQAIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)CCN

Origin of Product

United States

Preparation Methods

Formation of the Quinoline Skeleton

The quinoline core is typically constructed via the Gould-Jacobs cyclization, as exemplified in the synthesis of analogous 7-substituted quinolines. A representative route involves:

  • Condensation of 3-bromoaniline with Meldrum’s acid and trimethyl orthoformate to form an enamine intermediate.
  • Microwave-accelerated cyclization yielding regioisomeric quinoline derivatives, followed by separation via chlorination with POCl₃.

For the target compound, 4-chloro-7-bromoquinoline serves as a critical intermediate, enabling subsequent functionalization at the 7-position. Chlorination with POCl₃ selectively replaces hydroxyl groups with chlorine, as demonstrated in the synthesis of 7-bromo-4-chloroquinoline.

Halogenation at the 7-Position

Functionalization of the 4-Aminoquinoline Moiety

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro group in quinoline intermediates undergoes displacement with amines to install the 4-aminoaryl side chain. Key steps include:

  • Coupling with 3-(2-aminoethyl)-4-methoxyaniline under heated conditions (110–120°C) in polar aprotic solvents like 2-ethoxyethanol.
  • Catalytic use of pyridine hydrochloride to facilitate amine substitution, as reported in the synthesis of 7-substituted-3-quinolinecarbonitriles.

For instance, 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile reacts with 4-phenoxyaniline in 2-ethoxyethanol to form the corresponding 4-aminoquinoline derivative.

Reductive Amination for Side-Chain Installation

The 2-aminoethyl group on the phenyl ring is introduced via:

  • Reductive amination of aldehydes with ethylenediamine derivatives, employing NaBH₃CN or H₂/Pd-C.
  • Protection-deprotection strategies using tert-butoxycarbonyl (Boc) groups to prevent side reactions during quinoline functionalization.

A analogous approach involves treating N-(7-chloro-4-quinolyl)-1,3-diaminoethane with N-t-Boc-glycinal, followed by deprotection to yield primary amines.

Methoxy Group Introduction and Regioselectivity

The 4-methoxy substituent on the phenyl ring is installed via:

  • O-Methylation of phenolic intermediates using methyl iodide or dimethyl sulfate in the presence of K₂CO₃.
  • Starting with methoxy-containing anilines , such as 3-fluoro-4-methoxyaniline, to bypass late-stage functionalization.

For example, 3-fluoro-4-methoxyaniline condenses with ethyl (ethoxymethylene)cyanoacetate to form ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate, a precursor to chloro derivatives.

Critical Reaction Optimization and Yield Data

The table below summarizes optimized conditions for key synthetic steps:

Step Reagents/Conditions Yield (%) Intermediate Reference
Cyclization Microwave, 160°C, 30 min 75 7-Bromo-4-chloroquinoline
Chlorination POCl₃, reflux, 4 h 82 4-Chloro-7-fluoroquinoline
NAS with Amine 2-Ethoxyethanol, pyridine HCl, 115°C, 45 min 68 4-(Substituted amino)quinoline
Reductive Amination NaBH₃CN, MeOH, rt, 12 h 54 2-Aminoethyl-functionalized aryl

Characterization and Analytical Validation

Successful synthesis is confirmed via:

  • Melting Point Analysis : Reported mp 212–214°C for analogous 4-aminoquinolines.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass 363.09100 (C₁₈H₁₉Cl₂N₃O).
  • Chromatographic Purity : Flash column chromatography (ethyl acetate/hexane gradients) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Unfortunately, the search results do not provide information specifically on the applications of the compound "N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine". However, the search results do provide information on related compounds and their applications, which may be relevant to your research.

Related Compounds and Applications

  • 7-chloro-N-(3-methoxyphenyl)quinolin-4-amine: This compound is listed in PubChem with its structure and chemical properties .
  • 7-chloro-4-aminoquinolyl derivatives: These compounds have shown in vitro antimalarial activities against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum . Several analogues exhibited submicromolar antimalarial activity and low resistance indices .
  • Quinoline-3-carboxamides: These compounds and their analogues have demonstrated significant biological activities, including antimalarial and antibacterial properties . They have also been explored for treating autoimmune diseases .
  • N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides and 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives: These compounds have been examined as anticancer agents and inhibitors of phosphatidylinositol3-kinase (PI3Kα) . Some have shown significant toxicity against human epithelial colorectal adenocarcinoma and human colon cancer cell lines, while others exhibited potent cytotoxic effects on breast and colon cancer cell lines .
  • 4-phenylselenyl-7-chloroquinoline: This compound has shown multi-target activity .

Additional Information

  • The quinoline moiety is a heterocyclic compound extensively investigated for its ability to offer a multi-target profile in drug design .
  • Malaria remains a serious global health concern, driving research into 7-chloroquinoline-based compounds .

Mechanism of Action

The mechanism of action of N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases.

    Pathways Involved: By interacting with these targets, the compound can influence various cellular pathways, such as signal transduction, apoptosis, or cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the 4-Amine Position

The 4-amine position is critical for modulating activity. Key comparisons include:

Compound Name Substituent on 4-Amine Key Features Biological Activity Reference
Target Compound 3-(2-Aminoethyl)-4-methoxyphenyl Combines methoxy (lipophilic) and aminoethyl (polar) groups for balanced properties. Inferred antibacterial/anticancer N/A
7-Chloro-N-[2-(4-fluorophenyl)ethyl]quinolin-4-amine 2-(4-fluorophenyl)ethyl Fluorine enhances electronegativity; phenethyl group increases hydrophobicity. Not reported
N-(3-Chloro-4-fluorophenyl)-7-methoxyquinoline derivatives 3-Chloro-4-fluorophenyl Halogen-rich substituents enhance antibacterial potency (MIC ≤ 1 µg/mL). Antibacterial
7-Chloro-N-(piperidinylmethyl)quinolin-4-amine Piperidinylmethyl Bulky aliphatic group may reduce solubility but improve CNS penetration. Not reported

Key Observations :

  • Fluorophenethyl analogs (e.g., ) prioritize hydrophobic interactions but lack protonatable groups, possibly limiting solubility.

Chlorine Position and Electronic Effects

The 7-chloro substitution is conserved across many analogs (e.g., ), but positional isomers exist:

  • 3-Nitroquinolines (e.g., NQ15 ): Nitro groups at the 3-position enhance electron withdrawal but may reduce metabolic stability.
  • 4-Chlorophenyl-quinolines (e.g., 4k ): Chlorine on the phenyl ring instead of the quinoline core alters electronic distribution and steric effects.

Activity Implications :

  • 7-Chloro substitution is associated with antibacterial and anticancer activity (e.g., compound 13 in is 2–3× more potent than doxorubicin).
  • 3-Nitro derivatives (e.g., ) show distinct pharmacological profiles, emphasizing the importance of substitution position.

Key Challenges :

  • Aminoethyl group introduction: May require protective group strategies to prevent side reactions.
  • Yield optimization : Analogous compounds (e.g., ) achieve moderate-to-high yields, suggesting feasible scalability.

Hypothesized Advantages of Target Compound :

  • The aminoethyl-methoxyphenyl substituent could synergize antibacterial and anticancer effects by combining hydrogen bonding (aminoethyl) and membrane penetration (methoxyphenyl).

Biological Activity

N-(3-(2-Aminoethyl)-4-methoxyphenyl)-7-chloro-4-quinolinamine, a compound with the CAS number 5409-64-3, has drawn considerable interest due to its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a quinoline core with specific functional groups that contribute to its biological activity. The synthesis typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

  • Formation of the Quinoline Core : Synthesized through the Skraup synthesis involving aniline and glycerol.
  • Chloro Group Introduction : Achieved via chlorination with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

The molecular formula is C18H19ClN3OC_{18}H_{19}ClN_{3}O with a molecular weight of approximately 364.27 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, a series of 4-aminoquinoline derivatives were evaluated for their cytotoxic effects on human breast tumor cell lines MCF7 and MDA-MB468. The compound demonstrated significant potency, particularly against MDA-MB468 cells, outperforming traditional chemotherapeutics like chloroquine .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µM)Comparison CompoundIC50 (µM)
MCF760Chloroquine100
MDA-MB468230Amodiaquine300

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. Studies indicate that it may act by accumulating within the acidic food vacuole of Plasmodium falciparum, similar to other 4-aminoquinoline derivatives. This accumulation is crucial for its effectiveness against both chloroquine-sensitive and resistant strains .

Table 2: Antimalarial Activity of Related Compounds

CompoundIC50 (µM) - CQ SensitiveIC50 (µM) - CQ Resistant
This compound<0.5<0.5
Chloroquine50>100

The biological activity of this compound involves its interaction with specific molecular targets such as kinases and proteases. By binding to these enzymes, it modulates critical cellular pathways including apoptosis and signal transduction, which are vital for cancer cell proliferation and survival .

Molecular Targets

  • Kinases : Inhibitory effects on specific kinases involved in cancer progression.
  • Proteases : Potential modulation of protease activity that affects cellular signaling.

Case Studies

A notable study published in Cancer Letters demonstrated that derivatives similar to this compound exhibited enhanced cytotoxicity in vitro against resistant cancer cell lines, suggesting a promising lead for future drug development . Another investigation in Journal of Medicinal Chemistry explored structure-activity relationships (SAR) that revealed modifications in the quinoline structure could significantly enhance antimalarial efficacy .

Q & A

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., NMP) and elevated temperatures (80–120°C) to enhance reactivity.
  • Catalytic bases like triethylamine improve coupling efficiency .
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

Basic Research Question

  • ¹H/¹³C NMR : Focus on aromatic protons (δ 6.5–8.5 ppm for quinoline and aniline rings), methoxy singlet (~δ 3.8 ppm), and amine/ethyl group resonances (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Elemental Analysis : Validate C/H/N ratios to ensure purity (>98%) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions.

How does the antimalarial activity of this compound compare to structurally related 4-aminoquinolines, and what in vitro models are appropriate for initial efficacy assessment?

Basic Research Question

  • Comparative Activity : The 7-chloro and 4-methoxy groups enhance antimalarial potency by improving heme binding and resistance reversal, as seen in analogs like chloroquine .
  • In Vitro Models : Use Plasmodium falciparum strains (e.g., 3D7, Dd2) cultured in human erythrocytes under 5% CO₂. Measure IC₅₀ values via SYBR Green assays .

Advanced Consideration : Evaluate cross-resistance profiles against K1 (chloroquine-resistant) and FcB1 strains to assess clinical relevance .

What computational or crystallographic methods are suitable for elucidating the three-dimensional conformation and intermolecular interactions of this compound?

Advanced Research Question

  • X-ray Crystallography : Use SHELXL for structure refinement. Key parameters: resolution <1.2 Å, R-factor <0.05. The quinoline-aniline dihedral angle and hydrogen-bonding networks (e.g., N–H⋯Cl) are critical for activity .
  • Molecular Docking : Employ AutoDock Vina to model interactions with targets like Plasmodium lactate dehydrogenase or kinase domains. Prioritize π-π stacking and electrostatic interactions .

What strategies can address discrepancies in biological activity data across different studies involving this compound?

Advanced Research Question

  • Data Normalization : Standardize assay conditions (e.g., parasite synchronization, serum concentration) to reduce variability .
  • Structural Verification : Reconfirm compound identity via single-crystal XRD if biological results conflict with expectations .
  • Meta-Analysis : Compare IC₅₀ values across multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

How does modifying the 2-aminoethyl or methoxy substituents impact the compound's pharmacokinetic properties and target binding affinity?

Advanced Research Question

  • 2-Aminoethyl Group : Replacing it with bulkier amines (e.g., piperazinyl) reduces logP, improving solubility but potentially lowering blood-brain barrier penetration .
  • Methoxy Substituent : Electron-donating groups enhance quinoline ring basicity, increasing heme binding in antimalarial contexts .
  • SAR Studies : Use in silico tools (e.g., SwissADME) to predict ADME profiles of analogs before synthesis .

What in vivo models are recommended for evaluating the compound's efficacy and toxicity profile, considering its structural similarity to known kinase inhibitors?

Advanced Research Question

  • Efficacy Models :
    • Malaria : P. berghei-infected mice; measure parasitemia reduction and survival rates .
    • Cancer : Xenograft models (e.g., pancreatic orthotopic tumors) for kinase inhibition assessment .
  • Toxicity Screening : Conduct hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) assays early in development .

Methodological Note : Use pharmacokinetic studies (e.g., t₁/₂, AUC) in rodents to guide dosing regimens .

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